molecular formula C8H7NO4S B2493578 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 62473-95-4

6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2493578
CAS No.: 62473-95-4
M. Wt: 213.21
InChI Key: FGWXGHBHIOINCJ-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound characterized by a benzoisothiazolone core with a methoxy (-OCH₃) substituent at the 6-position and a sulfone group (S=O₂) at the 1,1-positions. This structure is analogous to saccharin (benzo[d]isothiazol-3(2H)-one 1,1-dioxide), a well-known artificial sweetener . Its synthesis typically involves functionalization of the benzoisothiazolone scaffold via nucleophilic substitution or coupling reactions, as seen in related compounds .

Properties

IUPAC Name

6-methoxy-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-13-5-2-3-6-7(4-5)14(11,12)9-8(6)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWXGHBHIOINCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62473-95-4
Record name 6-methoxy-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
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Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing benzisothiazol-3(2H)-ones, including 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, involves a copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. This reaction proceeds through the formation of S–C and S–N bonds, yielding the target product in varying yields (30-89%) depending on the specific conditions and substrates used .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the copper-catalyzed method mentioned above could potentially be scaled up for industrial applications, given its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide is its antimicrobial properties. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The compound disrupts cellular functions in target organisms, leading to cell death. In vitro assays have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.097% DMSOEffective
Escherichia coliNot effectiveIneffective
Candida albicansNot effectiveIneffective

Anti-inflammatory Properties

In addition to its antimicrobial effects, derivatives of this compound have been evaluated for anti-inflammatory activity. Preliminary studies suggest that certain analogues can reduce inflammation effectively in animal models comparable to established anti-inflammatory drugs like piroxicam . This positions the compound as a potential candidate for developing new anti-inflammatory therapies.

Agricultural Applications

The compound also shows promise in agricultural settings, particularly as a preservative for crops and animal feeds. Its ability to inhibit microbial growth makes it suitable for protecting agricultural products from spoilage and contamination .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potency of this compound against multiple pathogens using disk diffusion and microdilution methods. The results indicated that it could serve as an adjunctive agent to antibiotics .
  • Neuroprotective Effects : Research has shown that derivatives of this compound provide neuroprotective effects against neurotoxicity induced by toxic agents in human neuroblastoma cells, suggesting potential applications in neurodegenerative disease therapies .
  • Oxidative Derivatives : Recent advancements have focused on selective oxidation reactions involving benzo[d]isothiazol-3(2H)-ones to produce derivatives with enhanced biological properties, including antifungal and anxiolytic activities .

Mechanism of Action

The mechanism of action of 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets through hydrogen bonding and coordination interactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The compound’s sulfonyl group plays a crucial role in these interactions, contributing to its stability and reactivity .

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects: The 6-methoxy group (-OCH₃) is electron-donating, increasing ring electron density compared to electron-withdrawing groups (e.g., -NO₂). This may enhance interactions with hydrophobic enzyme pockets .
  • Steric Impact : Methoxy’s smaller size vs. bromine allows better steric accommodation in biological targets .

Derivatives with Substituents at Other Positions

Compound Name Substituent (Position) Key Properties/Activities References
5,6-Dichlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide Cl (5,6) - Dichloro substitution increases lipophilicity.
- Synthesized via chlorination; recrystallized from MeCN (yield: 88%).
3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-dioxide -NH-R (3) - Antibacterial activity against S. aureus and E. coli.
- Synthesized via nucleophilic substitution with amines.
2-(Fluorobenzylamino)pentylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide -CH₂NH-(2-F-C₆H₄) (2) - Dual acetylcholinesterase/peripheral site inhibition.
- Microwave-assisted synthesis (yield: 20–68%).

Key Insights :

  • Positional Influence: Substitution at the 3-position (e.g., amino groups) improves antibacterial activity, while 2-position modifications (e.g., fluorobenzylamino) enhance acetylcholinesterase inhibition .
  • Synthetic Flexibility : Microwave-assisted methods enable rapid access to complex derivatives .

Pharmacological Activity Comparison

Compound Class Biological Activity Mechanism/Notes References
6-Methoxy Derivatives - Potential dual-binding acetylcholinesterase (AChE) inhibition (predicted).
- Antioxidant activity.
Methoxy group may stabilize π-π interactions with AChE’s peripheral site.
Nitro/Halo Derivatives - Antibacterial (e.g., 3-amino derivatives).
- Toxicity risks (e.g., nitro group genotoxicity).
Electron-withdrawing groups may reduce metabolic stability.
Saccharin Core (Unsubstituted) - AChE inhibition (IC₅₀: ~10 µM).
- Non-toxic sweetener (FDA-approved).
Lacks substituents for targeted bioactivity; used as a scaffold for analogs.

Key Insights :

  • Multitarget Potential: 6-Methoxy derivatives may combine AChE inhibition (like saccharin analogs) with improved blood-brain barrier penetration due to moderate lipophilicity .
  • Safety Profile : Methoxy substitution likely reduces toxicity compared to nitro or bromo analogs .

Biological Activity

6-Methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS No. 62473-95-4) is a compound belonging to the class of benzoisothiazoles, which have garnered attention for their diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, anti-inflammatory, and potential anticancer activities, supported by relevant research findings.

  • Molecular Formula : C₈H₇N₁O₄S
  • Molecular Weight : 213.21 g/mol
  • CAS Number : 62473-95-4
  • Purity : Typically above 95% for research applications .

Antibacterial Activity

Research indicates that derivatives of benzo[d]isothiazol-3(2H)-one exhibit significant antibacterial properties. In one study, various synthesized derivatives were tested against common bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The results showed that certain compounds demonstrated effective inhibition at concentrations as low as 0.052 mg/mL for E. coli and 0.833 mg/mL for B. subtilis .

CompoundBacterial StrainMinimum Inhibitory Concentration (mg/mL)
6-Methoxybenzo[d]isothiazol-3(2H)-oneE. coli0.052
6-Methoxybenzo[d]isothiazol-3(2H)-oneB. subtilis0.833

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored in various studies. For instance, a derivative similar to 6-methoxybenzo[d]isothiazol-3(2H)-one was evaluated in a carrageenan-induced rat paw edema model, showing comparable efficacy to established anti-inflammatory drugs like piroxicam at effective doses . The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly influenced the anti-inflammatory effects.

Anticancer Activity

Benzoisothiazole derivatives have also been investigated for their anticancer properties. Some studies reported that these compounds inhibited the growth of leukemia cell lines and demonstrated anti-proliferative activity against solid tumor-derived cell lines . The mechanism underlying this activity is believed to involve the inhibition of key enzymes involved in cellular proliferation.

Case Studies

  • Antibacterial Screening : A series of benzo[d]isothiazole derivatives were synthesized and screened for antibacterial activity. Compound variations showed a range of effectiveness against different bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
  • Anti-inflammatory Efficacy : A comparative study assessed the anti-inflammatory effects of several benzo[d]isothiazole derivatives against piroxicam in animal models, revealing that some derivatives exhibited superior gastrointestinal tolerability while maintaining significant anti-inflammatory effects .

Q & A

Q. What are the key structural features of 6-methoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how do they influence reactivity?

The compound consists of a benzoisothiazole core with a 1,1-dioxide group (sulfone) at positions 1 and 2, a methoxy substituent at position 6, and a ketone at position 2. The sulfone group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions or condensations. The methoxy group directs regioselectivity in electrophilic aromatic substitution due to its electron-donating nature. Structural analogs (e.g., saccharin derivatives) show similar reactivity patterns, with the sulfone group stabilizing intermediates in synthetic pathways .

Q. What are the standard synthetic routes for this compound?

A common method involves:

  • Step 1 : Sulfonation of 6-methoxybenzo[d]isothiazole using chlorosulfonic acid to form the 1,1-dioxide.
  • Step 2 : Oxidation of the thiazole ring with hydrogen peroxide or peracetic acid to introduce the ketone at position 3. Yields are typically optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios of oxidizing agents. Purity is confirmed via TLC (Rf ~0.4–0.5 in petroleum ether:EtOAc) and ¹H NMR (δ 3.79 ppm for methoxy protons) .

Q. How can researchers validate the purity of synthesized this compound?

Use a combination of:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
  • ¹H/¹³C NMR : Look for absence of extraneous peaks (e.g., δ 4.85 ppm for methylene in byproducts).
  • Melting Point Analysis : Compare observed mp (e.g., 157–160°C) to literature values to detect impurities .

Advanced Research Questions

Q. How to resolve contradictions in reactivity data between this compound and its non-methoxy analogs?

The methoxy group reduces electrophilic aromatic substitution reactivity compared to chloro or methyl analogs. For example, chlorination with SOCl₂ proceeds slower due to steric and electronic effects. To mitigate this, use Lewis acids (e.g., AlCl₃) or higher temperatures (80–100°C) to activate the substrate. Conflicting data in literature may arise from solvent polarity differences (e.g., dioxane vs. THF) .

Q. What strategies improve regioselectivity in functionalizing the benzoisothiazole ring?

  • Electrophilic Substitution : Use directing groups (e.g., methoxy at C6) to favor C4 or C7 positions.
  • Nucleophilic Additions : Activate the carbonyl at C3 via protonation (e.g., HCl in dioxane) to enable amine coupling.
  • Cross-Coupling : Employ Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) for aryl group introduction at C5 .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

Under acidic conditions, the sulfone group stabilizes the conjugate acid of the carbonyl, preventing hydrolysis. In basic media, the methoxy group undergoes demethylation at elevated temperatures (>100°C), forming a phenolic byproduct. Stability assays (TGA/DSC) confirm decomposition thresholds .

Q. How to design computational models for predicting the compound’s spectroscopic properties?

Use density functional theory (DFT) at the B3LYP/6-311G(d,p) level to simulate ¹H/¹³C NMR shifts and IR stretching frequencies. Benchmark against experimental data (e.g., X-ray-derived bond lengths: S1–O10 = 1.421 Å, C3–O12 = 1.206 Å) to refine parameters .

Q. What are the challenges in interpreting overlapping signals in the ¹H NMR spectrum?

Overlapping aromatic protons (δ 6.8–7.4 ppm) can be resolved using:

  • COSY/NOESY : Identify coupling between adjacent protons.
  • Deuterated Solvent Switches : Compare spectra in CDCl₃ vs. DMSO-d₆ to shift exchangeable protons.
  • High-Field Instruments (500+ MHz) : Enhance resolution for multiplet splitting .

Q. How to address discrepancies in reported yields for amine-functionalized derivatives?

Variability arises from:

  • Amine Basicity : Weakly basic amines (e.g., anilines) require triethylamine as a proton scavenger.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Optimize by screening bases (e.g., K₂CO₃ vs. Et₃N) and reaction times (8–24 hours) .

Q. What green chemistry approaches are viable for large-scale synthesis?

  • Catalysis : Replace stoichiometric oxidants with catalytic TEMPO/O₂ systems.
  • Solvent-Free Conditions : Mechanochemical grinding of precursors with K₂CO₃.
  • Biodegradable Solvents : Use cyclopentyl methyl ether (CPME) instead of THF .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

MethodYield (%)Purity (HPLC)Key ConditionsReference
Sulfonation/Oxidation64–81>95%H₂O₂, 60°C, 8h
Ionic Liquid-Mediated7598%[BMIM]Cl, 80°C, 12h
Microwave-Assisted8999%150 W, 30 min

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueCharacteristic SignalReference
¹H NMR (CDCl₃)δ 3.79 (s, OCH₃), δ 7.42 (d, J=8.0 Hz, Ar-H)
¹³C NMRδ 168.5 (C=O), δ 56.1 (OCH₃)
IR1730 cm⁻¹ (C=O), 1320 cm⁻¹ (SO₂)

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